molecular formula C19H29FN2O2 B5985146 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B5985146
M. Wt: 336.4 g/mol
InChI Key: NMNBKMAXVMUBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol, also known as PF-04995274, is a novel compound that has attracted attention as a potential therapeutic agent for various diseases.

Mechanism of Action

2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol is a selective agonist of the GABA-B receptor, which is a member of the G-protein coupled receptor family. GABA-B receptors are widely distributed in the brain and play a crucial role in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. Activation of GABA-B receptors by 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol leads to the inhibition of neurotransmitter release, which results in a decrease in neuronal activity and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been reported to reduce cocaine self-administration and cue-induced reinstatement of cocaine-seeking behavior. In addition, 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol has been found to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol is its selectivity for the GABA-B receptor, which reduces the risk of off-target effects. However, the complex synthesis method and the limited availability of the compound may pose a challenge for researchers who want to study its effects in vitro and in vivo. In addition, the mechanism of action of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood, which may limit its potential therapeutic applications.

Future Directions

Future research on 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol should focus on elucidating its mechanism of action and identifying its potential therapeutic applications. Studies should also investigate the pharmacokinetics and pharmacodynamics of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol to determine its safety and efficacy in humans. In addition, new synthesis methods for 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol should be developed to increase its availability and reduce its cost. Finally, future studies should explore the use of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol involves a series of chemical reactions, starting with the reaction of 2-fluoro-5-methoxybenzaldehyde with cyclopentylmagnesium bromide to form 1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl) piperazine. This intermediate is then reacted with 2-chloroethanol to form 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. It has also been investigated as a potential treatment for substance abuse disorders, such as cocaine addiction. In preclinical studies, 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol has shown promising results in reducing drug-seeking behavior and relapse in animal models.

properties

IUPAC Name

2-[1-cyclopentyl-4-[(2-fluoro-5-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2O2/c1-24-18-6-7-19(20)15(12-18)13-21-9-10-22(16-4-2-3-5-16)17(14-21)8-11-23/h6-7,12,16-17,23H,2-5,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNBKMAXVMUBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCN(C(C2)CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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